

# Berzosertib: A Technical Guide to a First-in-Class ATR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Berzosertib |           |  |  |  |
| Cat. No.:            | B612160     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

**Berzosertib** (also known as M6620, VX-970, or VE-822) is an investigational, first-in-class, potent, and selective intravenous inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1] As a key regulator of the DNA Damage Response (DDR), ATR represents a significant therapeutic target in oncology.[2][3] This document provides a comprehensive technical overview of **Berzosertib**, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

# Core Mechanism of Action: Targeting the ATR-Chk1 Pathway

**Berzosertib**'s primary mechanism of action is the inhibition of the ATR kinase, a critical component of the cellular response to DNA damage and replication stress.[1][4] ATR is activated by single-stranded DNA, which often arises during replication stress caused by DNA-damaging agents.[3][5] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[1][4][6]

By selectively inhibiting ATR, **Berzosertib** prevents the activation of the ATR-Chk1 signaling pathway.[4] This abrogation of a critical cell cycle checkpoint prevents cancer cells from repairing damaged DNA, ultimately leading to the accumulation of genomic damage, mitotic catastrophe, and apoptosis.[1] This therapeutic strategy is particularly effective in tumors with



pre-existing defects in other DDR pathways, such as those with mutations in ATM or TP53, a concept known as synthetic lethality.[1][5]



Click to download full resolution via product page

Caption: ATR signaling pathway and the inhibitory action of Berzosertib.

## **Quantitative Data Summary**

The efficacy of **Berzosertib** has been quantified in numerous preclinical and clinical studies, both as a monotherapy and in combination with DNA-damaging agents.



| Parameter                         | Value/Observation                     | Context                                                                                                 | Source |
|-----------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------------|--------|
| IC <sub>50</sub> (ATR Inhibition) | hibition) 19 nM In vitro kinase assay |                                                                                                         | [5]    |
| Synergy                           | ≥3-fold lower IC50                    | In >70% of pancreatic cancer cell lines when combined with cytotoxic agents vs. cytotoxic agents alone. | [3]    |
| Tumor Growth                      | Inhibition of tumor<br>growth         | In patient-derived lung<br>tumor xenografts,<br>enhanced the efficacy<br>of cisplatin.                  | [5]    |

| Trial Identifier | Phase | Patient<br>Population           | Key Findings                                                                                                                    | Source |
|------------------|-------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------|--------|
| NCT02157792      | I     | Advanced solid<br>tumors (n=17) | RP2D: 240 mg/m² once or twice weekly. ORR: 6% (1 Complete Response). Stable Disease: 29% (5 patients). The CR lasted 29 months. | [7][8] |



| Combinatio<br>n Agent | Trial<br>Identifier | Phase | Patient<br>Population                           | Key<br>Findings                                                                                                                                                     | Source   |
|-----------------------|---------------------|-------|-------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Carboplatin           | NCT0215779<br>2     | I     | Advanced<br>solid tumors<br>(n=21)              | RP2D: Berzosertib 90 mg/m² + Carboplatin AUC 5. ORR: 5% (1 Partial Response). Stable Disease: 71% (15 patients).                                                    | [7]      |
| Gemcitabine           | NCT0259589<br>2     |       | Platinum-<br>resistant<br>ovarian<br>cancer     | Significantly improved progression-free survival vs. gemcitabine alone. Median OS (platinum-free interval ≤3 mo): 84.4 weeks (combo) vs. 40.4 weeks (gemcitabine) . | [1][9]   |
| Topotecan             | NCT0248709<br>5     | 11    | Relapsed<br>Small Cell<br>Lung Cancer<br>(SCLC) | ORR: 36%. Responses lasted over 6 months on average.                                                                                                                | [10][11] |
| Irinotecan            | NCT0259593<br>1     | I     | Advanced solid tumors                           | RP2D:<br>Berzosertib                                                                                                                                                | [12][13] |



|            |                 |    |                                      | 270 mg/m² + Irinotecan 180 mg/m². 2 PRs observed in patients with pancreatic cancer and ATM alterations.           |      |
|------------|-----------------|----|--------------------------------------|--------------------------------------------------------------------------------------------------------------------|------|
| Irinotecan | NCT0364131<br>3 | II | TP53-mutant<br>Gastric/GEJ<br>cancer | Primary endpoint not met. ORR: 6.2%. Disease Control Rate: 56.2%. Median PFS: 4.01 months. Median OS: 6.21 months. | [14] |

ORR: Objective Response Rate; RP2D: Recommended Phase 2 Dose; OS: Overall Survival; PFS: Progression-Free Survival; CR: Complete Response; PR: Partial Response.

# **Experimental Protocols & Methodologies**

The evaluation of **Berzosertib** involves standard preclinical and clinical research methodologies. Below are generalized protocols for key experiments.

This protocol is used to confirm that **Berzosertib** is engaging its target, ATR, by measuring the phosphorylation of its downstream substrate, Chk1.

 Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, Calu-6) and allow them to adhere. Treat cells with a DNA-damaging agent (e.g., gemcitabine, cisplatin) to induce

## Foundational & Exploratory





replication stress, followed by treatment with **Berzosertib** at various concentrations for a specified time (e.g., 1-2 hours).

- Lysis and Protein Quantification: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Denature protein lysates and load equal amounts onto a
  polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the
  separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane overnight at 4°C with primary antibodies against p-Chk1 (Ser345),
     total Chk1, and a loading control (e.g., GAPDH, β-actin).
  - Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imager. A decrease in the p-Chk1 signal relative to total Chk1 and the loading control indicates successful target engagement by Berzosertib.

This assay determines the concentration of **Berzosertib** required to inhibit the growth of a cell population by 50%.

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Drug Treatment: Prepare serial dilutions of **Berzosertib**. Treat the cells with the drug dilutions (and a vehicle control) and incubate for a standard period (e.g., 72 hours).
- Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.



- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability
  against the log of the drug concentration and fit the data to a dose-response curve to
  calculate the IC<sub>50</sub> value.



Click to download full resolution via product page



Caption: A typical preclinical workflow for evaluating **Berzosertib**.

## Safety and Tolerability

As a monotherapy, **Berzosertib** is generally well-tolerated.[15] The most common treatment-related adverse events include flushing, nausea, pruritus, headache, and infusion-related reactions.[7][15] When used in combination with cytotoxic chemotherapy, the primary and dose-limiting toxicity is myelosuppression, manifesting as neutropenia, thrombocytopenia, and anemia.[1][7] This hematologic toxicity is considered an on-target effect resulting from ATR inhibition in rapidly dividing hematopoietic progenitor cells.[1]

## **Conclusion and Future Directions**

Berzosertib has been instrumental in validating ATR inhibition as a viable therapeutic strategy in oncology.[1] Clinical data have shown significant efficacy in specific, biomarker-defined populations, such as platinum-resistant ovarian cancer and SCLC when combined with chemotherapy.[1][10] However, challenges remain, as evidenced by the discontinuation of a pivotal trial in a broader SCLC population, highlighting the critical need for robust patient selection strategies.[1] Future research will likely focus on identifying predictive biomarkers to enrich for patient populations most likely to benefit from ATR inhibition and exploring novel combination strategies to enhance its therapeutic index.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. berzosertib My Cancer Genome [mycancergenome.org]

## Foundational & Exploratory





- 5. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of Berzosertib Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
- 11. 2021-04-12 EMD Serono Advances ATR Inhibitor Berzosertib in Small Cell Lung Cancer [emdserono.com]
- 12. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Trial Berzosertib can neutralize the cancer's ability to repair itself TRIAL-IN Pharma [trial-in.com]
- To cite this document: BenchChem. [Berzosertib: A Technical Guide to a First-in-Class ATR Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612160#berzosertib-as-a-selective-atr-kinase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com